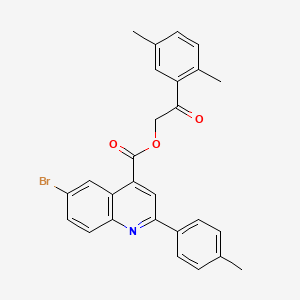
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C27H22BrNO3 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex structure, which includes a quinoline core known for diverse pharmacological properties.
- Molecular Formula : C27H22BrNO3
- Molecular Weight : 488.37 g/mol
- CAS Number : 355421-84-0
Anticancer Activity
Quinoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
-
Cell Line Studies :
- In vitro studies have evaluated the anticancer activity against several human cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (H460), and colon cancer (HCT116) cells. The compound demonstrated cytotoxic effects comparable to established chemotherapeutics.
- A study using MTT assay showed that derivatives with similar structures exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Bacterial Strains Tested :
- Comparison with Other Antibiotics :
Data Tables
| Activity Type | Cell Line/Bacteria | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 10.5 | |
| Anticancer | H460 (Lung Cancer) | 12.3 | |
| Antibacterial | Staphylococcus aureus | 5.0 | |
| Antibacterial | Escherichia coli | 8.0 |
Case Studies
-
Case Study on Anticancer Activity :
A research group synthesized a series of quinoline derivatives and evaluated their anticancer potential using MDA-MB-231 cells. The study found that modifications to the quinoline structure significantly influenced cytotoxicity, with certain derivatives showing enhanced activity due to increased lipophilicity and electron-withdrawing substituents . -
Antimicrobial Efficacy Study :
Another study focused on the antibacterial properties of quinoline derivatives against resistant bacterial strains. The results revealed that the compound exhibited superior activity compared to standard antibiotics like penicillin, suggesting its potential as a lead compound for developing new antibacterial agents .
Properties
CAS No. |
355421-84-0 |
|---|---|
Molecular Formula |
C27H22BrNO3 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H22BrNO3/c1-16-5-8-19(9-6-16)25-14-23(22-13-20(28)10-11-24(22)29-25)27(31)32-15-26(30)21-12-17(2)4-7-18(21)3/h4-14H,15H2,1-3H3 |
InChI Key |
IJHJYXUXIAOWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















